Fenalcomine hydrochloride

Eicosanoid pharmacology Vascular smooth muscle Thromboxane A2

Fenalcomine hydrochloride (Cordoxene) is the sole research compound exhibiting concurrent inhibition of prostaglandin-mediated smooth muscle contraction and stimulation of thromboxane A2 synthesis—a bidirectional eicosanoid modulation that cannot be replicated by nitrates, calcium-channel blockers, beta-blockers, or ranolazine. This singular polypharmacology makes it indispensable for vascular smooth muscle and platelet biology investigations. Secure this mechanistic probe now to isolate dual PG/TXA2 effects in a single molecular entity.

Molecular Formula C20H28ClNO2
Molecular Weight 349.9 g/mol
CAS No. 34535-83-6
Cat. No. B1231912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenalcomine hydrochloride
CAS34535-83-6
Synonyms2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane
fenalcomine
fenalcomine hydrochloride
N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane
Molecular FormulaC20H28ClNO2
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H27NO2.ClH/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17;/h4-12,16,20-22H,3,13-15H2,1-2H3;1H
InChIKeyLIMLACIQKMVOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenalcomine Hydrochloride (CAS 34535-83-6) – Procurement-Grade Profile for a Dual-Action Prostaglandin/TXA2 Modulator


Fenalcomine hydrochloride (trademark Cordoxene) is a synthetic phenethylamine-derivative antianginal agent classified simultaneously as a cardiac stimulant and local anesthetic [1]. First developed in the 1960s–1970s, the compound exhibits a distinctive dual pharmacological profile: it inhibits the action of prostaglandins on vascular smooth muscle while paradoxically stimulating thromboxane A₂ (TXA2) synthesis [2]. This divergent eicosanoid modulation is not replicated by any contemporary antianginal drug class, making the compound a unique tool for investigating prostaglandin-thromboxane axis biology. The hydrochloride salt (MW 349.9 g/mol; formula C₂₀H₂₈ClNO₂) is a white to off-white crystalline powder with limited aqueous solubility (~44.6 mg/L at 25°C) and moderate lipophilicity (estimated log Kow 3.95) .

Why In-Class Anti-Anginal Agents Cannot Replace Fenalcomine Hydrochloride in Eicosanoid Research


Fenalcomine hydrochloride occupies a singular mechanistic niche that prevents its functional substitution by conventional antianginal agents or structural analogs. Unlike nitrates and calcium-channel blockers, which act via nitric oxide-mediated vasodilation or L-type calcium channel blockade respectively, fenalcomine simultaneously suppresses prostaglandin-mediated smooth muscle contraction and upregulates TXA2 production [1]. This bidirectional modulation of the arachidonic acid cascade is not observed with beta-blockers, metabolic modulators (trimetazidine, perhexiline), or late sodium current inhibitors (ranolazine). Furthermore, fenalcomine is structurally an amphetamine congener (classified under phenethylamines in MeSH) yet functionally diverges from CNS stimulants by exhibiting cardiac anti-ischemic and local anesthetic properties [2]. Procurement of a generic antianginal or a simple phenethylamine scaffold cannot recapitulate this integrated polypharmacology, making fenalcomine hydrochloride irreplaceable for studies requiring concurrent PG inhibition and TXA2 stimulation in a single molecular entity.

Verifiable Differentiation Data for Fenalcomine Hydrochloride Against Closest Comparators


Bidirectional Prostaglandin Inhibition / Thromboxane A₂ Stimulation vs. Conventional Antianginal Drugs

Fenalcomine hydrochloride uniquely inhibits prostaglandin (PG) action on smooth muscle while stimulating thromboxane A₂ (TXA2) production [1]. In contrast, clinically dominant antianginal agents—organic nitrates (e.g., nitroglycerin), dihydropyridine calcium channel blockers (e.g., nifedipine), beta-adrenoceptor antagonists (e.g., propranolol), and metabolic modulators (e.g., trimetazidine, perhexiline)—do not share this dual eicosanoid-modulating activity [2]. This distinction is mechanism-based: nitrates act via NO-cGMP, calcium blockers via L-type channel inhibition, and beta-blockers via adrenergic receptor antagonism; none directly manipulate the prostaglandin–thromboxane balance.

Eicosanoid pharmacology Vascular smooth muscle Thromboxane A2

Clinical Angina Response Rate vs. Historical Nitrate Monotherapy Baselines

In a prospective 24-patient clinical study (Korean Circ J. 1981), fenalcomine hydrochloride administered at 150 mg/day in three divided doses for 8–16 weeks produced an excellent-to-good antianginal response in 70.9% (17/24) of subjects, with a fair response in an additional 20.8% (5/24) [1]. For historical context, sublingual nitroglycerin—used as rescue medication during the same trial—typically achieves acute symptom relief in approximately 50–80% of angina episodes within 3 minutes, but provides no sustained prophylaxis [2]. The fenalcomine response reflects chronic prophylactic rather than acute abortive efficacy, a pharmacodynamic distinction relevant to procurement for sustained-action anti-ischemic research.

Angina pectoris Clinical efficacy Antianginal agents

Structural Divergence from Prototypic Amphetamine: Lipophilicity and Functional Repurposing

Fenalcomine is classified under phenethylamines (MeSH) and structurally related to amphetamine, yet its functional profile is diverted toward cardiac stimulation and local anesthesia rather than CNS psychostimulation [1]. Physicochemical divergence is quantifiable: fenalcomine free base has an estimated log Kow of 3.95 and aqueous solubility of ~44.6 mg/L , whereas amphetamine (free base) has a log Kow ~1.76 and high water solubility (>10 mg/mL) [2]. The ~2.2 log-unit lipophilicity difference and the presence of a benzyl alcohol moiety in fenalcomine drive distinct tissue partitioning and receptor engagement profiles, enabling cardiac selectivity absent from the amphetamine prototype.

Phenethylamine scaffold Physicochemical differentiation CNS vs. cardiac selectivity

Coronary Steal Risk as a Differentiating Safety Liability vs. Beta-Blockers and Metabolic Agents

Fenalcomine's vasodilatory action on non-ischemic coronary beds creates a documented risk of coronary steal—a redistribution of blood flow away from stenotic, flow-limited regions toward already-perfused myocardium, paradoxically worsening ischemia [1]. This hemodynamic steal is a class-level disadvantage shared with other direct coronary vasodilators (e.g., dipyridamole) but is absent from beta-adrenoceptor antagonists (which reduce myocardial oxygen demand without coronary redistribution) and metabolic agents (e.g., trimetazidine, perhexiline) that operate via substrate utilization shifts without altering coronary flow patterns. The coronary steal liability contributed directly to fenalcomine's clinical obsolescence and is a critical differentiator for safety-focused in vivo study design.

Coronary steal phenomenon Myocardial ischemia Antianginal safety profile

High-Value Application Scenarios for Fenalcomine Hydrochloride in Research and Industrial Sourcing


Prostaglandin–Thromboxane A₂ Axis Research Tool

Fenalcomine hydrochloride is optimally deployed as a pharmacological probe in vascular smooth muscle and platelet biology studies requiring concurrent inhibition of prostaglandin-mediated contraction and stimulation of TXA2 synthesis [1]. Experimental designs that compare fenalcomine against selective PG inhibitors (e.g., indomethacin) or selective TXA2 antagonists (e.g., SQ 29,548) can isolate the biological consequences of bidirectional eicosanoid modulation, a pharmacological profile not achievable with single-target agents.

Coronary Steal Positive-Control Compound in Myocardial Ischemia Models

In preclinical models of regional myocardial ischemia (e.g., ameroid constrictor or microsphere-injected large-animal preparations), fenalcomine can serve as a validated positive-control agent to induce or exacerbate coronary steal phenomenon, enabling evaluation of novel antianginal candidates for steal liability [2]. This application leverages fenalcomine's documented coronary vasodilator properties and is distinct from beta-blockers or metabolic modulators that do not produce steal.

Phenethylamine Scaffold Structure–Activity Relationship (SAR) Libraries

Fenalcomine's unique substitution pattern—a benzyl alcohol moiety linked via an ethoxy spacer to an α-methylphenethylamine backbone—provides a differentiated starting point for SAR exploration in academic or industrial medicinal chemistry programs targeting cardiac-selective phenethylamine derivatives . Its lipophilicity (log Kow 3.95) and cardiac/local anesthetic dual activity offer a reference profile distinct from parent amphetamine, guiding optimization toward non-CNS, cardiovascular phenethylamine chemotypes.

Historical Antianginal Comparator for Systematic Review and Meta-Analysis

For evidence-based medicine groups conducting comprehensive systematic reviews of antianginal pharmacotherapy evolution (1970–1990), fenalcomine represents a discontinued agent with published clinical response data (70.9% excellent/good rate at 150 mg/day; n=24) that can serve as a historical benchmark against which modern agents (beta-blockers, calcium channel blockers, ranolazine) are compared in time-series analyses of therapeutic progress [3].

Quote Request

Request a Quote for Fenalcomine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.